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N(6)-Methoxyadenine

Cat. No.: B101304
CAS No.: 17124-24-2
M. Wt: 165.15 g/mol
InChI Key: HXTXFZYSIAHPTE-UHFFFAOYSA-N
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Description

Historical Context of Chemically Induced DNA Damage and Mutagenesis

The understanding that genetic information is not immutable but can be altered by external factors is a cornerstone of modern genetics. While the concept of mutation as a source of heritable change has been appreciated since the early 20th century, the specific chemical mechanisms driving these changes began to be unraveled mid-century. pw.livepressbooks.pub Early research focused on the mutagenic effects of radiation, but the discovery of chemical mutagens opened a new frontier in understanding DNA damage and its consequences. Scientists learned that various chemical agents could react directly with the building blocks of DNA—the nucleotides—altering their structure and, consequently, their base-pairing properties during DNA replication. pressbooks.pubacs.org This led to the classification of mutations, such as transitions (a purine (B94841) replaced by another purine, or a pyrimidine (B1678525) by another pyrimidine) and transversions (a purine replaced by a pyrimidine, or vice versa). nih.gov The study of how specific chemicals induce particular types of mutations provided powerful tools for genetic research and laid the groundwork for understanding the molecular basis of carcinogenesis and genetic diseases. acs.org

Origin of N(6)-Methoxyadenine through Oxyamine Reactions

This compound arises from the reaction of nucleic acids with specific chemical agents known as oxyamines, most notably methoxyamine (also known as O-methylhydroxylamine). oup.comrcsb.orgnih.govwikipedia.org Methoxyamine and the related compound hydroxylamine (B1172632) are potent mutagens that can directly modify the bases within DNA. oup.comresearchgate.net The reaction involves the replacement of the exocyclic amino group on adenine (B156593) with a methoxyamino group (-NHOCH3). oup.com This chemical modification occurs when adenine is treated with methoxyamine, typically under acidic conditions (pH 4-6). oup.comresearchgate.net While the reaction also occurs with cytosine, leading to N(4)-methoxycytosine, the modification of adenine is a significant contributor to the mutagenic effects of oxyamines. oup.comuni-kiel.de The rate of reaction with the adenine nucleus is considerably slower—by about two orders of magnitude—than the modification of the cytosine nucleus under similar conditions. researchgate.net The resulting product, this compound (mo(6)A), is a damaged base that disrupts the normal processes of DNA replication and repair. rcsb.orgnih.gov

This compound's Role in Genetic Mutation Theory

The mutagenic effect of this compound is rooted in its unique structural properties, which allow it to induce specific types of errors during DNA replication. nih.govrcsb.org The key to its function as a mutagen is its ability to exist in two different tautomeric forms: an amino form and an imino form. oup.comrcsb.org The substitution of the exocyclic amino group with a methoxy (B1213986) group significantly alters the chemical equilibrium between these two states. oup.com This tautomeric flexibility allows this compound to present two different faces for base-pairing, leading to predictable genetic mutations. nih.govrcsb.orgnih.gov

Crystallographic studies have provided direct evidence for this dual pairing behavior. nih.gov When in the imino tautomeric form, this compound can form a stable, Watson-Crick-type base pair with cytosine. rcsb.org In this conformation, the modified adenine effectively mimics a guanine (B1146940) base, leading to the misincorporation of deoxycytidine triphosphate (dCTP) opposite the mo(6)A lesion during DNA replication. oup.comrcsb.org This mispairing is a crucial step in inducing an A:T to G:C transition mutation. oup.com

Conversely, when this compound is in its amino tautomeric form, it can still form a regular Watson-Crick base pair with thymine (B56734), just as an unmodified adenine would. rcsb.orgnih.gov This ability to pair with both cytosine and thymine is the structural basis for its role in causing pyrimidine transition mutations. nih.govrcsb.org

Research on the behavior of DNA polymerases encountering this compound in a template strand has further elucidated its mutagenic mechanism. Studies using the Klenow fragment of DNA polymerase I showed that both thymidine (B127349) triphosphate (TTP) and dCTP were incorporated opposite the this compound lesion, while dATP and dGTP were not. oup.com This demonstrates that the polymerase can recognize both "faces" of the modified base, leading to errors in the newly synthesized DNA strand.

The stability of these pairings has also been quantified through thermal denaturation studies of synthetic DNA duplexes. The melting temperatures (Tm) of duplexes containing this compound opposite different bases show that the pairings with pyrimidines (T and C) are relatively stable, though less so than purine-purine mispairs.

Table 1: Thermal Stability of DNA Duplexes Containing this compound (M) Base Pairs. Data from thermal denaturation studies in a buffer of 0.01 M Na cacodylate and 0.1 M NaCl at pH 7.0. oup.com
Base Pair in DuplexMelting Temperature (Tm) in °CRelative Stability
M:A52Most Stable
M:T50Stable
M:G48Less Stable
M:C46Least Stable

Despite the lower thermal stability of the M:C pair compared to M:T, the incorporation of dCTP by DNA polymerase is significant enough to be a primary mutagenic pathway. oup.com The polymerase's active site accommodates the M:C pair, leading to the fixation of the mutation in subsequent rounds of replication. oup.comrcsb.org

Table 2: Nucleotide Incorporation Opposite this compound (M) by Klenow DNA Polymerase. oup.com
Incoming Nucleotide (dNTP)Incorporation Opposite MResulting Mutation Type
dATPNo-
dGTPNo-
TTP (dTTP)YesNo mutation (Correct pairing with amino tautomer)
dCTPYesA:T → G:C Transition (Mispairing with imino tautomer)

Ultimately, the formation of this compound in DNA represents a classic example of chemically induced mutagenesis, where a specific base lesion directly causes a predictable error in the replication machinery, leading to a permanent change in the genetic sequence. rcsb.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N5O B101304 N(6)-Methoxyadenine CAS No. 17124-24-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-12-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTXFZYSIAHPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169037
Record name N(6)-Methoxyadenine
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17124-24-2
Record name N(6)-Methoxyadenine
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Record name NSC529542
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Record name N(6)-Methoxyadenine
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Molecular Structure, Conformation, and Tautomerism of N 6 Methoxyadenine

Amino-Imino Tautomerism and Equilibrium in Solution

Due to the electron-withdrawing nature of the methoxy (B1213986) group, N(6)-methoxyadenine can exist in different tautomeric forms: the canonical amino form and the less common imino form. electronicsandbooks.com The equilibrium between these tautomers is a dynamic process influenced by various factors. numberanalytics.com This tautomerism is a key aspect of its ability to cause mutations, as the different forms can lead to mispairing during DNA replication. nih.gov

Studies have demonstrated that 9-substituted this compound derivatives undergo amino-imino tautomerism. oup.com The equilibrium between the amino and imino tautomers is significantly dependent on the polarity of the solvent. oup.comacademie-sciences.fr In polar solvents like water and dimethyl sulfoxide (B87167) (DMSO), the imino tautomer is more stable and therefore predominates. oup.comelectronicsandbooks.com Conversely, in less polar solvents such as chloroform, the amino tautomer is the more stable form. oup.com For instance, in DMSO, the ratio of the amino to the imino tautomer of 2'-deoxy-N(6)-methoxyadenosine is approximately 0.15:0.85, indicating a strong preference for the imino form. oup.com In contrast, for related compounds in chloroform, the amino tautomer is favored with a ratio of 0.6:0.4. oup.com The addition of other nucleosides, such as uridine (B1682114) or cytidine, can also shift the tautomeric equilibrium of N(6)-methoxyadenosine towards the amino or imino forms, respectively. oup.com

Table 1: Tautomeric Equilibrium of this compound Derivatives in Different Solvents

DerivativeSolventTautomer Ratio (Amino:Imino)Reference
2'-deoxy-N(6)-methoxyadenosineDimethylsulfoxide (DMSO)0.15:0.85 oup.com
3',5'-di-O-(4-methylbenzoyl)-N(6)-methoxy-2'-deoxyadenosineDeuteriochloroform~6:4 electronicsandbooks.com
3',5'-di-O-(4-methylbenzoyl)-N(6)-methoxy-2'-deoxyadenosineDMSO-d6~2:8 electronicsandbooks.com
9-substituted N(6)-alkoxyadeninesMe2SO-d61:3.5 researchgate.net

Various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), ultraviolet (UV), and infrared (IR) spectroscopy, have been instrumental in characterizing the different tautomeric forms of this compound and its derivatives. oup.comelectronicsandbooks.comresearchgate.net

Proton NMR (¹H NMR) spectroscopy is a powerful tool for observing and quantifying the amino-imino tautomerism. oup.com The presence of distinct signals in the ¹H NMR spectrum corresponds to the different tautomers. electronicsandbooks.com For example, in the ¹H NMR spectrum of 3',5'-di-O-(4-methylbenzoyl)-N(6)-methoxy-2'-deoxyadenosine, two separate double-doublet signals for the anomeric (C-1') proton are observed, confirming the existence of two distinct tautomeric forms. electronicsandbooks.com In studies of 9-substituted N(6)-methoxyadenines, comparison of the ¹H-NMR spectrum with that of model compounds locked in either the amino or imino form allows for the determination of the equilibrium mixture. researchgate.net Deuterium isotope effects on chemical shifts in NMR can also be used to determine equilibrium constants between tautomers. encyclopedia.pub

UV and IR spectroscopy provide further evidence for the existence of tautomerism. oup.comresearchgate.net Changes in the absorption spectra in different solvents or upon interaction with other molecules can indicate a shift in the tautomeric equilibrium. oup.com 2D IR spectroscopy, with its high temporal resolution, offers a direct way to observe the tautomerization process itself. nih.gov

The solvent environment plays a crucial role in determining the position of the tautomeric equilibrium for this compound. oup.comacademie-sciences.froup.com The polarity of the solvent can differentially stabilize the tautomers, thereby shifting the equilibrium. numberanalytics.commdpi.com

As a general principle, polar solvents tend to stabilize more polar tautomers. academie-sciences.fr In the case of this compound, the imino tautomer is more stable in polar solvents like water and DMSO. oup.com This is attributed to the interactions between the polar solvent molecules and the more polar imino form. In contrast, less polar solvents, such as chloroform, favor the less polar amino tautomer. oup.com This solvent-dependent tautomerism is a common phenomenon in heterocyclic chemistry. academie-sciences.frwuxibiology.com The dielectric constant of the solvent is a key factor; an increase in the dielectric constant often leads to the stabilization of the more polar tautomer. academie-sciences.fr

Conformation of the Exocyclic N(6)-Methoxy Group

The exocyclic N(6)-methoxy group of this compound can adopt different orientations, described as syn or anti with respect to the N1 atom of the adenine (B156593) ring. oup.com The conformation of this group is important as it can influence base pairing interactions within a DNA duplex.

In the crystalline state, the this compound moiety in derivatives like 2',3',5'-O-trimethyl-N(6)-methoxyadenosine and N(6)-benzyl-N(6)-methoxyadenine exists in the imino form with the methoxy group in the syn orientation. oup.comjst.go.jp This syn conformation is stabilized by an intramolecular hydrogen bond between the N1-H and the oxygen of the methoxy group. oup.com

In solution, the conformation is less clear, and an equilibrium between the syn and anti orientations is anticipated. oup.com For this compound to form a Watson-Crick base pair with thymine (B56734), it must be in the amino form, and the methoxy group is expected to be in the anti conformation. oup.com Conversely, when pairing with cytosine, the imino form is required, and the methoxy group could potentially be in either the syn or anti conformation. oup.com

Crystallographic Analyses of this compound within DNA Duplexes

Crystal structures of DNA dodecamers containing this compound (mo6A) have been determined at high resolution. nih.govnakb.orgnakb.org These studies reveal that the mo6A residue can form Watson-Crick-like base pairs with both thymine and cytosine. oup.com

In a dodecamer with the sequence d(CGCGmo6AATTCGCG), the mo6A residue pairs with thymine. nakb.org In another structure, d(CGCGmo6AATCCGCG), the mo6A residue forms a base pair with cytosine that is structurally similar to a standard guanine-cytosine (G-C) pair. nih.govnakb.org For this to occur, the this compound must adopt the imino tautomeric form, allowing it to mimic the hydrogen bonding pattern of guanine (B1146940). nih.gov Electron density maps from these crystal structures clearly show the geometry of these base pairs. nih.govoup.com

Table 2: Crystallographic Data for mo6A-Containing DNA Duplexes

PDB IDSequenceOpposing BaseResolution (Å)Key FindingReference
456Dd(CGCGmo6AATCCGCG)Cytosine1.6mo6A forms a Watson-Crick-like pair with cytosine in the imino form. nih.govnakb.org
457Dd(CGCGmo6AATTCGCG)Thymine2.0mo6A pairs with thymine in a Watson-Crick geometry. oup.comnakb.org

However, subtle local changes in the DNA structure can occur. datmos.org The sugar pucker of the nucleotide residue containing mo6A can sometimes differ from the typical B-form DNA conformation. oup.com While the global structure is maintained, the ability of mo6A to pair with both thymine and cytosine without major distortion of the DNA helix is the structural basis for its mutagenic activity, leading to pyrimidine (B1678525) transitions during DNA replication. oup.comjst.go.jp The binding of proteins or other molecules to DNA can also induce local conformational changes. datmos.org

Ambiguous Base Pairing Properties and Mutagenic Consequences

Watson-Crick Base-Pairing Fidelity Disruption by N(6)-Methoxyadenine

The mutagenic potential of this compound stems from its ability to exist in two tautomeric forms: an amino form and an imino form. oup.comnih.govnih.gov This tautomerism allows it to present two different faces for base-pairing, disrupting the strict Watson-Crick pairing rules that ensure the fidelity of DNA replication. nih.govnih.govoup.com This dual-pairing capacity is the fundamental reason oxyamines, which generate mo⁶A, induce genetic mutations. oup.com

Crystallographic studies have demonstrated that this compound can form a stable, Watson-Crick-type base pair with cytosine. nih.govnih.govoup.com This mispairing occurs because the methoxy (B1213986) group facilitates a tautomeric shift in the adenine (B156593) base from its usual amino form to a less common imino form. nih.govrcsb.org In this imino state, the arrangement of hydrogen bond donors and acceptors on this compound mimics that of guanine (B1146940). nih.govrcsb.orgacs.org

Electron density maps from the crystal structure of a DNA dodecamer, d(CGCGmo⁶AATCCGCG), clearly show the mo⁶A residue forming hydrogen bonds with a cytosine residue, analogous to a canonical G-C pair. nih.govrcsb.org This structural mimicry enables the misincorporation of deoxycytidine triphosphate (dCTP) opposite a mo⁶A residue in a template strand during DNA replication, an event that would normally require a guanine. nih.gov Detailed crystallographic analysis confirms that the methoxylation enables the adenine base to mimic a guanine base, leading to this mispairing. nih.govrcsb.org

Despite its ability to mispair with cytosine, this compound retains the capacity to pair correctly with thymine (B56734). nih.govnih.govoup.com When the modified base is in its amino tautomeric form, it presents a hydrogen-bonding face identical to that of a standard, unmodified adenine residue. nih.gov X-ray diffraction analysis of a DNA dodecamer with the sequence d(CGCGmo⁶AATTCGCG) confirmed that the mo⁶A moieties form a regular Watson-Crick base pair with the opposing thymine residues. nih.govnakb.org

Beyond its significant pairings with thymine and cytosine, research has shown that this compound can form relatively stable duplexes with other purines, namely adenine and guanine. oup.com Thermal denaturation studies were conducted on DNA duplexes with the sequence 5'd(CCTGGTAXCAGGTCC)3' paired with 5'd(GGACCTGNTACCAGG)3', where X was this compound (M) and N was A, G, T, or C. The results indicated that the stability of these unconventional pairs, while lower than canonical pairs, was surprisingly high. oup.com

The melting temperatures (Tm) showed a relatively narrow range of variation across all four pairing partners. oup.com The order of duplex stability was determined to be M:A > M:T > M:G > M:C. oup.com This finding that mo⁶A can form stable pairs with fellow purines highlights its profound promiscuity in base-pairing, which can potentially lead to transversion mutations in addition to transitions. oup.com

Table 1: Melting Temperatures (Tm) of DNA Duplexes Containing this compound (M) Paired with A, T, G, or C oup.com
Base PairMelting Temperature (Tm)
M:A52°C
M:T50°C
M:G48°C
M:C46°C

Molecular Mechanisms of Nucleotide Transition Mutations Induced by this compound

The ambiguous pairing of this compound is a direct cause of nucleotide transition mutations, which are substitutions of a purine (B94841) for another purine (A ↔ G) or a pyrimidine (B1678525) for another pyrimidine (C ↔ T). nih.govnih.govmun.ca The structural properties of mo⁶A allow it to be accepted by DNA polymerase when paired with either thymine or cytosine, leading to errors during the replication process. oup.com

The dual-pairing capability of mo⁶A gives rise to two potential pathways for gene transitions. nih.gov

A•T → G•C Transition: If an adenine in a DNA template is modified to this compound, it can pair with an incoming deoxycytidine triphosphate (dCTP) during the first round of replication. nih.gov This is because the mo⁶A, in its imino form, mimics guanine. nih.govrcsb.org In the subsequent round of replication, this newly incorporated cytosine will correctly pair with deoxyguanosine triphosphate (dGTP). The ultimate result is the substitution of the original A•T base pair with a G•C base pair, representing a purine-to-purine (A→G) and a pyrimidine-to-pyrimidine (T→C) transition. nih.gov

G•C → A•T Transition: Conversely, if N(6)-methoxyadenosine triphosphate (dmo⁶ATP) is present in the nucleotide pool, it can be misincorporated opposite a cytosine in the template strand (mimicking dGTP). In the next replication cycle, this mo⁶A, now part of the template, can revert to its amino form and correctly pair with thymine, leading to a G•C to A•T transition.

These mutagenic events are driven by the fact that the modified base can form mis-pairs with non-complementary nucleotides through a Watson-Crick-type geometry, a deception made possible by tautomerization. oup.com

Table 2: Base-Pairing Properties and Mutagenic Outcomes of this compound (mo⁶A)
mo⁶A TautomerPairing PartnerMimicsReplication OutcomeMutation Type
AminoThymine (T)Adenine (A)Correct incorporation of T opposite mo⁶AFidelity / No Mutation
IminoCytosine (C)Guanine (G)Misincorporation of C opposite mo⁶AA•T → G•C Transition

The molecular basis for the mutagenicity of this compound is its altered tautomeric equilibrium, a phenomenon fundamentally governed by proton positioning and transfer. nih.govjst.go.jp The methoxylation of the exocyclic amino group is key, as it stabilizes the imino tautomer, which is otherwise very rare for adenine. oup.comnih.gov

Theoretical models of mutagenesis for canonical bases often invoke double proton transfer (DPT) within the hydrogen bonds of a base pair, which can transiently create rare tautomeric forms (e.g., A•T or G•C). acs.org While specific DPT models for mo⁶A are still under investigation, the principle is analogous. acs.org The mutagenicity of mo⁶A is not caused by spontaneous proton tunneling in a correctly formed pair, but rather by the chemical modification predisposing the base to exist in an alternative tautomeric state (imino) that is stable enough to be recognized by DNA polymerase. oup.comnih.gov

Quantum chemical calculations and chemical kinetics are theoretical tools used to investigate the transitions induced by this compound. acs.org Studies focusing on the mechanism of hydroxylamine (B1172632) mutagenesis, a related process, highlight the critical roles of tautomerism, the conformation of the base, and proton exchange in the mis-pairing events that lead to mutation. jst.go.jp The stability of the different tautomers is influenced by factors such as solvent polarity, with the mutagenic imino form being more stable in polar environments. oup.com

Interactions with Dna Replication and Repair Machinery

Impact on DNA Polymerase Activity and Fidelity

N(6)-methoxyadenine's unique chemical structure, particularly the methoxy (B1213986) group at the N(6) position of adenine (B156593), profoundly influences the functioning of DNA polymerases. This impact is manifested in several ways, from the introduction of mutations to the physical impediment of the polymerase's progression along the DNA template.

Misincorporation Events during DNA Synthesis

This compound is a potent mutagen primarily due to its ambiguous base-pairing properties. nih.govnih.gov Unlike standard DNA bases, it can form Watson-Crick-like base pairs with both thymine (B56734) (T) and cytosine (C). nih.govoup.com This dual pairing capacity is the root cause of pyrimidine (B1678525) transition mutations. nih.govoup.com

Crystallographic studies have provided a structural basis for this phenomenon. When paired with thymine, the this compound moiety adopts an amino tautomeric form, similar to a standard adenine base. rcsb.org However, when opposite cytosine, it assumes an imino tautomeric form, which allows it to mimic a guanine (B1146940) base and form a stable base pair with cytosine. rcsb.orgnih.gov This mimicry leads to the misincorporation of dCTP opposite this compound during DNA synthesis. nih.gov Similarly, when its triphosphate form, d(N(6)-MeO-A)TP, is present in the nucleotide pool, it can be incorporated opposite both T and C in a template strand. nih.gov

The mutagenic potential of this compound has been demonstrated in various systems. In Escherichia coli, it is a potent transition mutagen. nih.gov Studies with Taq polymerase have shown that the triphosphate derivative of this compound, dZTP, produces a significant number of AT→GC transitions compared to GC→AT transitions. nih.gov This suggests a bias in how the polymerase interprets the ambiguous base.

Experimental System Observation Conclusion
DNA dodecamers (Crystallography)Forms Watson-Crick type pairs with both thymine and cytosine. nih.govoup.comStructural basis for pyrimidine transition mutations. nih.govoup.com
Escherichia coliPotent transition mutagen. nih.govDemonstrates in vivo mutagenicity.
Taq Polymerase with dZTP (d(N(6)-MeO-A)TP)Predominantly AT→GC transitions (10:1 ratio over GC→AT). nih.govBiased misincorporation during PCR.
Klenow DNA polymeraseTTP and dCTP incorporated opposite template this compound. nih.govDemonstrates ambiguous coding properties in vitro. nih.gov

Effects on Polymerase Processivity and Next-Base Extension Efficiency

The presence of this compound in a DNA template can impede the progress of DNA polymerase. Studies involving PCR with this compound analogues have shown that the polymerase extension times need to be increased, which is consistent with a decreased rate of DNA synthesis. nih.gov This suggests that the polymerase pauses or stalls when it encounters this modified base, affecting its processivity and the efficiency of extending the DNA strand to the next base. The reduced efficiency is likely due to the polymerase's difficulty in correctly reading the ambiguous base and incorporating the corresponding nucleotide.

Template Recognition by DNA Polymerases (e.g., Polymerase III Holoenzyme of E. coli)

The way in which DNA polymerases interpret this compound in a template strand is crucial to its mutagenic effect. Research on the DNA polymerase III holoenzyme of E. coli has revealed that when this compound is present in the template, the polymerase predominantly reads it as a guanine. cas.cz This indicates that within the context of B-DNA during replication, this compound primarily exists in its anti-imino tautomeric form, leading to the preferential incorporation of cytosine opposite it. cas.cz

Recognition and Processing by DNA Repair Systems

The cell's DNA repair mechanisms play a critical role in mitigating the mutagenic effects of base analogues like this compound. The primary system responsible for correcting base-base mismatches is the mismatch repair (MMR) system.

Substrate Properties for Mismatch Repair System (e.g., Escherichia coli)

The recognition and repair of mismatches containing this compound by the E. coli mismatch repair system appear to be complex and somewhat contradictory. Some studies have concluded that mismatches introduced by a related compound, n2ome6Ade (2-amino-N(6)-methoxyadenine), are better substrates for mismatch repair enzymes than those introduced by 2-aminopurine. nih.gov This suggests that the MMR system can, to some extent, recognize and correct these lesions. nih.gov

However, other in vitro studies have shown that duplexes containing this compound paired with either cytosine (MeOA/C) or thymine (MeOA/T) failed to form detectable complexes with the purified MutS protein from E. coli. electronicsandbooks.com MutS is the key protein that initiates mismatch repair by recognizing and binding to the mismatch. ebi.ac.uk In competition assays, these this compound-containing duplexes did not effectively compete with a G/T mismatch for binding to MutS. electronicsandbooks.com This suggests that the this compound-pyrimidine pairs may escape efficient detection by the MutS protein, thereby evading repair and leading to a higher mutation frequency. electronicsandbooks.com

Experimental Approach Finding Implication for MMR
In vivo reversion frequency assays in E. coli with n2ome6AdeMismatches are substrates for mismatch repair enzymes. nih.govMMR system can recognize and act on these mismatches.
In vitro electrophoretic mobility shift assays with purified MutSMeOA/C and MeOA/T duplexes do not form stable complexes with MutS. electronicsandbooks.comMismatches may evade efficient recognition by the MMR system.
In vitro competition assays with purified MutSMeOA/C and MeOA/T duplexes do not compete well with G/T for MutS binding. electronicsandbooks.comLower affinity of MutS for these mismatches compared to canonical mismatches.

Implications for Deamination Pathways of Modified Adenines

The stability of this compound and related compounds within the cell is also influenced by enzymatic pathways such as deamination. Deamination is the removal of an amine group, a process that can convert one base into another. rnlkwc.ac.in While direct studies on the deamination of this compound in the context of DNA repair are limited, research on related N(6)-alkoxyadenines provides some insights. The alkaline hydrolysis of 7-alkylated 1-alkoxyadenines can lead to deamination, suggesting a potential pathway for the removal of the modified group, although this occurs under specific chemical conditions rather than enzymatic action. researchgate.net

More relevantly, enzymes that deaminate the related epigenetic base N(6)-methyladenine have been identified. nih.gov These enzymes, belonging to the amidohydrolase superfamily, convert N(6)-methyladenine to hypoxanthine. nih.gov It is conceivable that similar enzymatic pathways could exist that recognize and process this compound, potentially converting it to a less mutagenic or more easily repairable base. However, further research is needed to establish the existence and physiological relevance of such deamination pathways for this compound.

Aberrant Modified Nucleotide Incorporation and Cellular Sanitation Mechanisms

The integrity of the genetic code is paramount for cellular function, and cells have evolved sophisticated mechanisms to prevent the incorporation of aberrant or modified nucleotides into DNA during replication. The presence of this compound (m6A), and the closely related N(6)-methyladenine (6mA or 6mdA), presents a challenge to the fidelity of DNA replication. The cellular machinery must therefore be able to distinguish and manage these modified bases, both at the level of the nucleotide pool and within the DNA strand itself.

The primary route for the aberrant incorporation of modified adenines into the genome is not through direct enzymatic modification of DNA, but rather through the DNA replication process itself, utilizing modified deoxyadenosine (B7792050) triphosphates. nih.gov A significant source of these modified precursors is the degradation of RNA molecules that contain N(6)-methyladenine (m6A), a common epitranscriptomic mark. embopress.orgnih.gov The intracellular decay of m6A-containing RNA can potentially lead to the formation of N(6)-methyl-2'-deoxyadenosine triphosphate (6mdATP) via the purine (B94841) salvage pathway. nih.govnih.gov If not intercepted, DNA polymerases can mistakenly incorporate this modified nucleotide into the genome. nih.gov

To counteract this threat, cells employ a "cellular sanitation" or "nucleotide pool sanitation" strategy, which involves enzymes that cleanse the pool of deoxynucleotide triphosphates (dNTPs) of aberrant forms. embopress.orgnih.gov This proactive quality control mechanism is crucial for maintaining genomic integrity. Research has shown that in most mammalian cell lines, a robust sanitation mechanism prevents the misincorporation of N(6)-methyl-2'-adenine (6mdA) derived from RNA decay. embopress.orgnih.gov

A key enzyme in this sanitation process is the deaminase ADAL, which catabolizes N(6)-methyl-2'-adenosine monophosphate (6mdAMP). embopress.orgnih.gov By degrading the monophosphate form, ADAL prevents its subsequent phosphorylation to the triphosphate state (6mdATP) that would be a substrate for DNA polymerases. embopress.orgnih.gov Depletion of ADAL leads to increased levels of free 6mdA and its subsequent misincorporation into DNA. embopress.orgnih.gov Conversely, the enzyme adenylate kinase 1 (AK1) can promote the phosphorylation of 6mdAMP, thereby facilitating its incorporation into DNA in cells where the sanitation mechanism is compromised, such as in ADAL-deficient cells. embopress.orgnih.gov Other factors, like the MTH1 protein, also contribute to this 2'-deoxynucleotide pool sanitation. embopress.org

Studies with bacterial enzymes have also identified N-6-methyladenine deaminases that can convert N-6-methyladenine into hypoxanthine. nih.govnih.gov For example, the enzyme Bh0637 from Bacillus halodurans shows a high specificity and efficiency for this reaction, suggesting a potential role in recycling or eliminating this modified base. nih.govnih.gov

The interaction of DNA polymerases with templates containing this compound (M) has been studied to understand the consequences of its presence in a DNA strand. Research using the Klenow fragment of DNA polymerase showed that it could incorporate certain nucleotides opposite M. oup.com Interestingly, the polymerase incorporated both thymine (T) and cytosine (C), while the incorporation of adenine (A) and guanine (G) was not observed. oup.com This indicates that if this compound were present in a template strand, it could lead to specific transition and transversion mutations during replication. oup.com The ability of DNA polymerases to incorporate modified nucleotides is a critical factor in their potential mutagenicity. google.comfrontiersin.org Some polymerases are known to be more tolerant of non-standard nucleotide triphosphates. google.commdpi.com For instance, human DNA polymerase η, a Y-family polymerase, is partially inhibited by the presence of 6mA on a template strand. nih.gov

Data Tables

Table 1: dNTP Incorporation Opposite this compound by Klenow DNA Polymerase

This table shows the nucleotides incorporated by the Klenow fragment of DNA polymerase opposite this compound (M) in a template DNA strand.

Template BaseIncoming NucleotideIncorporation Observed
MdATPNo
MdGTPNo
MdCTPYes
MTTPYes
Data sourced from research on DNA replication studies with synthesized oligodeoxyribonucleotides containing this compound. oup.com

Table 2: Kinetic Constants for Enzymatic Deamination of N-6-Methyladenine

This table presents the kinetic parameters for the deamination of N-6-methyladenine and adenine by the enzyme Bh0637 from Bacillus halodurans, demonstrating the enzyme's high specificity for the modified base.

Substratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
N-6-methyladenine185 ± 575 ± 102.5 x 10⁶
Adenine1.6 ± 0.160 ± 102.7 x 10⁴
Data sourced from the discovery and characterization of N-6-methyladenine deaminase. nih.gov

Advanced Methodologies for Studying N 6 Methoxyadenine

Oligodeoxyribonucleotide Synthesis and Purification

The study of N(6)-methoxyadenine's effects within a DNA context necessitates its incorporation into synthetic DNA strands. This is achieved through the chemical synthesis of oligodeoxyribonucleotides, which are short, single-stranded DNA fragments.

The process begins with the synthesis of the modified nucleoside, 2'-deoxy-N(6)-methoxyadenosine. nih.gov This precursor is then converted into a phosphoramidite synthon, the building block required for automated DNA synthesis. nih.gov The synthesis of oligodeoxyribonucleotides containing the this compound modification is carried out using standard automated DNA synthesizers. nih.gov These instruments employ phosphoramidite chemistry to sequentially add nucleotides to a growing chain attached to a solid support. nih.govnih.gov

The synthesis cycle involves several key steps:

De-blocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside to free the 5'-hydroxyl group for the next coupling reaction. nih.gov

Coupling: The N(6)-methoxyadenosine phosphoramidite is activated and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain. nih.gov

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences. nih.gov

Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester. nih.gov

This cycle is repeated until the desired sequence is assembled. Following synthesis, the oligodeoxyribonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate backbone are removed, typically using ammonium hydroxide. nih.govnih.govnih.gov

Purification of the final product is crucial to remove any truncated or failed sequences. High-performance liquid chromatography (HPLC) is a common method for this purpose. Both reverse-phase and ion-exchange HPLC can be employed to ensure the high purity of the this compound-containing oligonucleotide. nih.gov

Biophysical Techniques for DNA Duplex Stability Assessment (e.g., Thermal Denaturation)

To understand the impact of this compound on the structural integrity of DNA, biophysical techniques are used to assess the stability of DNA duplexes containing this modification. Thermal denaturation is the most common method employed for this purpose. researchgate.netnih.gov

This technique involves monitoring the change in the ultraviolet (UV) absorbance of a DNA solution as the temperature is increased. nih.gov Double-stranded DNA (dsDNA) absorbs less UV light than single-stranded DNA (ssDNA) due to base stacking. As the temperature rises, the hydrogen bonds between base pairs break, and the duplex "melts" or denatures into single strands, causing an increase in UV absorbance (a hyperchromic effect). nih.gov

A plot of absorbance versus temperature yields a sigmoidal melting curve. The melting temperature (Tm) is defined as the temperature at which half of the DNA duplexes have dissociated into single strands. nih.gov The Tm is a direct indicator of the duplex's stability; a higher Tm signifies a more stable duplex.

Studies on oligodeoxyribonucleotides containing this compound (M) have used thermal denaturation to determine the stability of its pairing with natural bases. In a buffer containing 0.01 M sodium cacodylate and 0.1 M NaCl at pH 7.0, the following order of duplex stability was observed: M:A > M:T > M:G > M:C. researchgate.netnih.govnih.gov The melting temperatures for these pairs were found to be relatively close, within a 6°C range, which is a smaller variation than that observed for duplexes containing adenine (B156593) paired with natural bases (an 11°C range). researchgate.netnih.gov

Melting Temperatures (Tm) of DNA Duplexes Containing this compound (M) Paired with Natural Bases (N)
Base Pair (M:N)Melting Temperature (Tm) in °C
M:A52
M:T50
M:G48
M:C46

In Vitro DNA Synthesis and Mutagenesis Assays

The mutagenic potential of this compound is investigated using in vitro DNA synthesis assays. These experiments reveal which nucleotide(s) DNA polymerases preferentially incorporate opposite the modified base in a template strand. This information provides insight into the base-pairing properties of this compound during DNA replication and the types of mutations it is likely to cause. researchgate.netnih.gov

A typical assay involves a template-primer system. A synthetic oligodeoxyribonucleotide containing this compound serves as the template, and a shorter, complementary primer (often radioactively labeled for detection) is annealed to it. researchgate.netnih.gov This template-primer duplex is then incubated with a DNA polymerase, such as the Klenow fragment of E. coli DNA polymerase I, and a mixture of the four standard deoxyribonucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, and TTP). researchgate.netnih.gov

By analyzing the full-length product of the reaction, researchers can determine which dNTP was incorporated opposite the this compound site. Experimental results have shown that when this compound (M) is present in the template strand, both thymidine (B127349) triphosphate (TTP) and deoxycytidine triphosphate (dCTP) are incorporated opposite it by the Klenow DNA polymerase. researchgate.netnih.govnih.gov In contrast, deoxyadenosine (B7792050) triphosphate (dATP) and deoxyguanosine triphosphate (dGTP) were not incorporated. researchgate.netnih.gov This ambiguous pairing behavior, where the modified base can pair with either T or C, underscores its mutagenic nature.

Incorporation of Deoxyribonucleoside Triphosphates (dNTPs) Opposite this compound (M) by Klenow DNA Polymerase
dNTPIncorporated Opposite M
dATPNo
dCTPYes
dGTPNo
TTPYes

Computational and Quantum Chemical Simulations of Base Pairing and Proton Dynamics

Computational and quantum chemical simulations provide theoretical insights into the structural and energetic properties of this compound that are often inaccessible by experimental means alone. These methods are used to model base pairing, tautomeric equilibria, and the dynamics of the modified base.

A key aspect of this compound's function is its ability to exist in different tautomeric forms, specifically the amino and imino forms. nih.gov The equilibrium between these tautomers is critical as it dictates the hydrogen bonding patterns available for base pairing. While experimental techniques like NMR have shown that this tautomerism is highly dependent on solvent polarity, computational methods can further dissect the energetic landscape. nih.gov

Theoretical studies, often performed on analogous compounds like N(6)-methyladenine, use high-level quantum chemical methods such as Møller-Plesset second-order perturbation theory (MP2) to investigate the binding mechanisms with natural DNA bases. These calculations can determine the geometries and binding energies of various base pair configurations in the gas phase and in aqueous solution. Such studies have shown for N(6)-methyladenine that the modification alters the preferred binding modes and that the stability of the resulting base pairs is significantly influenced by their specific conformation. Furthermore, these simulations can analyze the properties of the hydrogen bonds using approaches like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis.

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the structural impact of N(6)-Methoxyadenine (mo⁶A) on DNA duplex stability?

  • Methodological Answer : X-ray crystallography is the primary method for resolving high-resolution structures of mo⁶A-containing DNA duplexes. For example, studies on dodecamers like d(CGCGmo⁶AATTCGCG) revealed that mo⁶A forms Watson-Crick base pairs with cytosine without distorting the B-DNA conformation . Comparative analyses with undamaged DNA (e.g., d(CGCGAATTCGCG)) are critical to identify conformational changes. Circular dichroism (CD) spectroscopy can supplement crystallographic data by monitoring helical stability under varying pH or ionic conditions.

Q. How should researchers design experiments to study mo⁶A-induced mutagenesis in vitro?

  • Methodological Answer : Use polymerase chain reaction (PCR)-based replication assays with DNA templates containing site-specific mo⁶A lesions. Include controls with unmodified adenine to assess mutation frequency (e.g., C→T transitions). Employ high-fidelity DNA polymerases (e.g., Taq or Pfu) and Sanger sequencing to quantify misincorporation events. Replicate experiments under varying pH and temperature conditions to evaluate environmental influences on mutagenic outcomes .

Q. What analytical techniques validate the chemical stability of mo⁶A under experimental storage conditions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection monitors mo⁶A degradation over time. Store samples in anhydrous, light-protected vials at -20°C to prevent hydrolysis. Stability assays should compare freshly synthesized mo⁶A with aged samples, using mass spectrometry (MS) to identify decomposition byproducts (e.g., demethoxylation to adenine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported base-pairing behavior of mo⁶A (e.g., Watson-Crick vs. non-canonical pairing)?

  • Methodological Answer : Contradictions may arise from differences in sequence context or experimental conditions. Use nuclear magnetic resonance (NMR) spectroscopy to detect dynamic base-pairing equilibria in solution, complementing static crystallographic data. Molecular dynamics (MD) simulations (e.g., AMBER force fields) can model transient hydrogen-bonding patterns and quantify energy barriers between tautomeric states .

Q. What strategies detect and quantify tautomeric forms of mo⁶A that contribute to mutagenic outcomes?

  • Methodological Answer : Infrared (IR) spectroscopy identifies tautomers via characteristic N-H and C=O stretching frequencies. Crystallize mo⁶A-containing DNA at low temperatures (e.g., 100 K) to "trap" rare tautomers. Pair with quantum mechanical calculations (e.g., density functional theory) to predict tautomer stability and hydrogen-bonding geometries .

Q. How should researchers address ethical and methodological challenges in using mo⁶A for in vivo studies?

  • Methodological Answer : mo⁶A is prohibited for in vivo applications due to its mutagenic potential and lack of FDA approval. Limit studies to in vitro systems (e.g., cell-free assays or synthetic oligonucleotides). Adhere to institutional biosafety guidelines for handling modified nucleosides, and disclose limitations in publications (e.g., inability to extrapolate to living organisms) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing mo⁶A mutagenesis data with high variability?

  • Methodological Answer : Apply Poisson regression to model mutation frequencies, accounting for overdispersion in count data. Use bootstrapping to estimate confidence intervals for rare events. Publicly share raw sequencing reads (e.g., via NCBI SRA) and processing scripts to enhance reproducibility .

Q. How can researchers reproduce crystallographic findings for mo⁶A-DNA complexes?

  • Methodological Answer : Replicate crystallization conditions (e.g., 20% PEG 3350, 0.2 M ammonium sulfate) and validate unit cell parameters against deposited PDB entries (e.g., 1EDR, 457D). Report R-factors and electron density map quality (e.g., 2Fo-Fc maps) to confirm base-pairing assignments .

Literature and Citation Guidelines

Q. How should researchers integrate conflicting primary literature on mo⁶A’s biochemical role?

  • Methodological Answer : Systematically compare studies by experimental parameters (e.g., buffer composition, DNA sequence). Use citation management tools (e.g., Zotero) to organize sources and highlight methodological differences in reviews. Prioritize peer-reviewed journals with rigorous crystallographic validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.